

Step-by-Step Guide to Assembling a PROTAC® Molecule: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

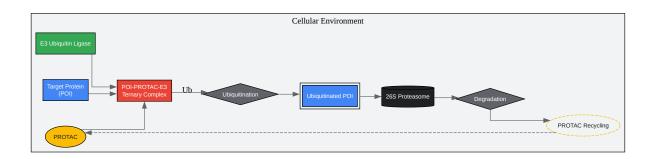
Abstract

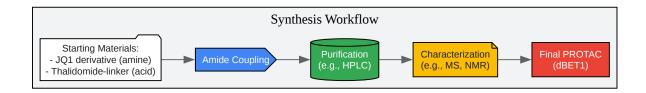
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two active domains connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] This document provides a detailed, step-by-step guide to the assembly of a PROTAC molecule, from the selection of its constituent parts to its synthesis and biological evaluation.

Principle of PROTAC Technology

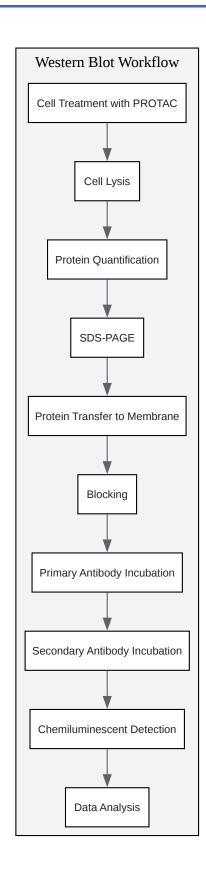
PROTACs operate by hijacking the ubiquitin-proteasome system (UPS).[1] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation.[5] The ubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can catalytically induce the degradation of additional POI molecules.[1][4]











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